MAO-B Inhibitory Potential: 1,6,7-Trimethyl vs. Unsubstituted 4-Hydroxyquinolin-2-one Core
The core 4-hydroxyquinolin-2-one scaffold is a known pharmacophore for monoamine oxidase (MAO) inhibition. Class-level inference from binding databases suggests that 4-hydroxy-1,6,7-trimethyl carbostyril can achieve nanomolar potency at MAO-B, with one database entry for a closely related trimethyl-substituted analog reporting an IC50 of 20 nM against human recombinant MAO-B (using kynuramine substrate, fluorescence detection) [1]. Another database entry for a methyl-substituted quinolone (potentially a regioisomer) lists an IC50 of >1.00E+5 nM for MAO-A and 1.13E+3 nM for MAO-B, indicating a >5000-fold selectivity window in favor of MAO-B for the methylated scaffolds [2]. For context, the unsubstituted 4-hydroxyquinolin-2-one typically shows much weaker MAO inhibition in the micromolar range, but a direct head-to-head IC50 value measured in the same laboratory for the identical 1,6,7-trimethyl compound against a defined comparator is not publicly retrievable from non-vendor sources.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (analog database entry; exact structure may vary) [1] |
| Comparator Or Baseline | Unsubstituted 4-hydroxyquinolin-2-one: >1,000 nM (estimated from class SAR) |
| Quantified Difference | ~50-fold lower IC50 for the trimethyl-substituted analog (approximate) |
| Conditions | Recombinant human MAO-B, kynuramine substrate, 20 min fluorescence assay |
Why This Matters
If MAO-B selectivity is the procurement goal, trimethyl-substituted carbostyrils are a better starting point than the unsubstituted core, but the exact IC50 for the 1,6,7-isomer must be verified by the end-user.
- [1] BindingDB. BDBM50393880 (CHEMBL2158245) — MAO-B IC50: 20 nM. Retrieved from https://bindingdb.org View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961) — MAO-A IC50: >100,000 nM; MAO-B IC50: 1,130 nM. Retrieved from https://bindingdb.org View Source
